[2-(4-Methylphenyl)-1,3-dioxolan-4-yl]methanol
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Overview
Description
[2-(4-Methylphenyl)-1,3-dioxolan-4-yl]methanol is an organic compound belonging to the class of toluenes. It contains a benzene ring with a methane group and is known for its weak basicity . The compound has the molecular formula C11H14O3 and is used in various scientific research applications .
Preparation Methods
The synthesis of [2-(4-Methylphenyl)-1,3-dioxolan-4-yl]methanol typically involves the reaction of 4-methylbenzaldehyde with ethylene glycol in the presence of an acid catalyst to form the dioxolane ring. This is followed by reduction using a suitable reducing agent such as sodium borohydride to yield the final product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and environmental impact.
Chemical Reactions Analysis
[2-(4-Methylphenyl)-1,3-dioxolan-4-yl]methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms using agents like lithium aluminum hydride.
Scientific Research Applications
[2-(4-Methylphenyl)-1,3-dioxolan-4-yl]methanol is utilized in various scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and is used in studying reaction mechanisms.
Biology: The compound is used in biochemical assays to understand enzyme interactions and metabolic pathways.
Medicine: Research into its potential therapeutic effects and interactions with biological targets is ongoing.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals
Mechanism of Action
The mechanism of action of [2-(4-Methylphenyl)-1,3-dioxolan-4-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into active sites of enzymes, potentially inhibiting or modifying their activity. This interaction can affect various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar compounds to [2-(4-Methylphenyl)-1,3-dioxolan-4-yl]methanol include other toluenes and dioxolane derivatives. For example:
[2-(4-Methylphenyl)-1,3-dioxane-4-yl]methanol: Similar structure but with a dioxane ring instead of dioxolane.
[2-(4-Methylphenyl)-1,3-dioxolan-4-yl]ethanol: Similar structure but with an ethanol group instead of methanol.
[2-(4-Methylphenyl)-1,3-dioxolan-4-yl]acetone: Similar structure but with an acetone group instead of methanol.
These compounds share similar chemical properties but differ in their reactivity and applications, highlighting the uniqueness of this compound .
Properties
CAS No. |
4388-47-0 |
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Molecular Formula |
C11H14O3 |
Molecular Weight |
194.23 g/mol |
IUPAC Name |
[2-(4-methylphenyl)-1,3-dioxolan-4-yl]methanol |
InChI |
InChI=1S/C11H14O3/c1-8-2-4-9(5-3-8)11-13-7-10(6-12)14-11/h2-5,10-12H,6-7H2,1H3 |
InChI Key |
DPJJKJUHERNDSZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2OCC(O2)CO |
Origin of Product |
United States |
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